N-(4-ethoxyphenyl)-N'-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]thiourea
Overview
Description
N-(4-ethoxyphenyl)-N'-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]thiourea is a useful research compound. Its molecular formula is C20H22N4O2S and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 382.14634713 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of thiourea derivatives, including the specific compound of interest, have been extensively explored. Studies have demonstrated efficient synthesis methods and provided detailed spectroscopic characterizations (FT-IR, NMR, UV–Vis) alongside quantum chemical calculations. For instance, a series of substituted benzoylthiourea derivatives bearing phenolic groups were synthesized, with their molecular structures elucidated using various spectroscopic techniques and crystallographic studies showing different crystal systems and configurations (Hamza M. Abosadiya, E. Anouar, & B. Yamin, 2019).
Biological Activities and Applications
The potential biological activities of thiourea derivatives, including anticancer, antimicrobial, and antioxidant properties, have been a focal point of research. For example, new pyrazole thiourea chimeric derivatives exhibited significant apoptotic effects in human cancer cells, with specific compounds showing promising anti-cancer drug potential after increasing the expression of tumor necrosis factor receptors and affecting apoptosis regulatory proteins (G. Nițulescu et al., 2015). Furthermore, thiourea derivatives have been synthesized and tested for antimicrobial and antioxidant activities, demonstrating significant inhibitory effects against various bacterial and fungal strains, as well as potent antioxidant properties, highlighting their potential as bioactive agents (V. Vikram, K. R. Amperayani, & P. Umadevi, 2021).
Plant-Growth Regulation
The compound and its derivatives have also been investigated for their potential as plant-growth regulators, with studies indicating that they can significantly enhance root elongation, suggesting applications in agriculture (Jingdan Hu et al., 2006).
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[1-[(3-methoxyphenyl)methyl]pyrazol-4-yl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-3-26-18-9-7-16(8-10-18)22-20(27)23-17-12-21-24(14-17)13-15-5-4-6-19(11-15)25-2/h4-12,14H,3,13H2,1-2H3,(H2,22,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQWGMGEBMUMPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC2=CN(N=C2)CC3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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